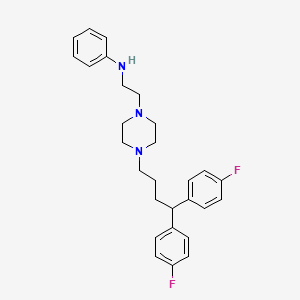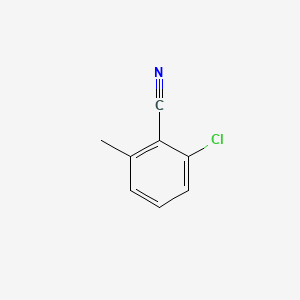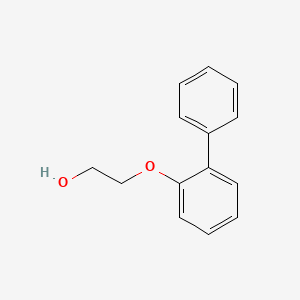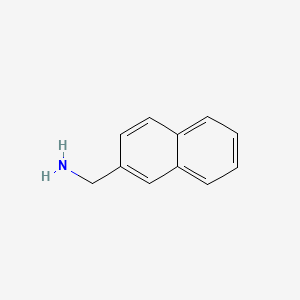
1-(2-萘基)甲胺
概述
描述
2-Naphthalenemethanamine is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenemethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenemethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
辐射探测中的闪烁体
1-(2-萘基)甲胺: 已被确定为闪烁体开发的关键成分,闪烁体是受到辐射照射时会发光的材料 。该化合物形成二维层状卤化物钙钛矿结构的能力,如 (NAPH)2PbCl4 纳米板,使其在该领域得到应用。这些结构表现出强烈的暖白色光和缩短的衰减时间,使其适用于高效白光发光二极管和闪烁体。 NAPH+ 离子的空间位阻效应对于保持这些材料的压力诱导发射特性至关重要,这对它们作为闪烁体的性能至关重要 .
白光发光二极管 (WLED)
该化合物在 WLED 中的应用与其在闪烁体中的应用密切相关。通过淬火可以实现的 (NAPH)2PbCl4 纳米板的非晶相显示出有希望的 WLED 特征。这些特性包括高亮度发射、大的斯托克斯位移和快速的衰减响应时间。 通过理解空间位阻效应来改进材料的设计和合成,为 WLED 技术的进步铺平了道路 .
混合钙钛矿中的有机成分
1-(2-萘基)甲胺: 作为混合钙钛矿中的有机成分,混合钙钛矿是具有钙钛矿结构并包含有机分子的材料。由于这些材料具有大的斯托克斯位移、高吸收系数和强缺陷容忍度,因此在光伏和发光器件中具有潜在的应用。 该化合物复杂的构型增加了相变的阻挡,这对这些材料的稳定性和效率有利 .
光致发光研究
1-(2-萘基)甲胺基钙钛矿的光致发光 (PL) 特性在科学研究中引起了极大的兴趣。 这些材料中的宽带发射和共振能量转移 (RET) 是研究的关键领域,对开发单组分白光发光材料和进一步了解发光机制具有重要意义 .
材料科学模拟
在材料科学领域,1-(2-萘基)甲胺 用于计算模拟,以研究材料在分子水平上的性质和行为。 Amber、GROMACS 和 Pymol 等程序利用该化合物的数据来生成准确且详细的可视化效果,有助于新材料的设计和分析 .
化学合成和设计
该化合物的结构和性质在化学合成中得到利用,它充当更复杂分子的构建块。 在设计具有特定功能的分子(如催化剂或活性药物成分)时,会考虑其空间效应和分子构型 .
分析化学
1-(2-萘基)甲胺: 也与分析化学相关,它可以用作各种分析技术(包括 NMR、HPLC、LC-MS 和 UPLC)中的标准物质或试剂。 其定义明确的结构和性质使其成为校准和方法开发的合适化合物 .
教育和研究实验室
最后,这种化合物在教育和研究环境中得到应用,它用于演示化学反应、合成技术和分析方法。 它可以作为教授与有机化学和材料科学相关的概念的例子 .
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that similar compounds can undergo various chemical reactions depending on the environmental conditions .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical processes .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
It is known that similar compounds can have a variety of effects at the molecular and cellular level .
生化分析
Biochemical Properties
It has been used as an intermediate in organic synthesis and pharmaceutical intermediates
Cellular Effects
A study on a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, showed that 1-(2-NAPHTHYL)METHANAMINE contributes to the irreversibility of the nanoplates
Molecular Mechanism
It has been suggested that it may facilitate the decarboxylation of unsaturated carboxylic acids through a novel mechanism involving 1,3-dipolar cyclo-addition chemistry .
Temporal Effects in Laboratory Settings
It has been observed that the harvested amorphous phase of a related compound, 2D hybrid perovskite (NAPH)2PbCl4 nanoplates, exhibits twice more intensity than the initial emission, a shortened decay time of 1.73 ns, and an enlarged Stokes shift of 260.7 nm .
属性
IUPAC Name |
naphthalen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCAHQUVHHVHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174012 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-90-8 | |
| Record name | 2-Naphthalenemethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


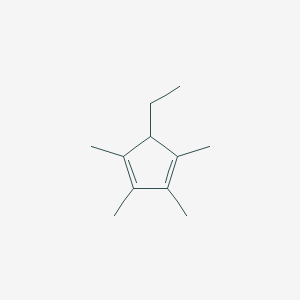

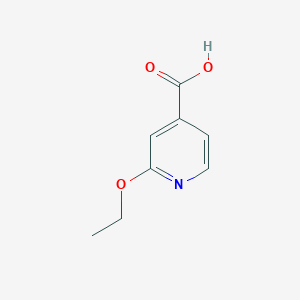
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)






